(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride
Overview
Description
“(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C12H18BClN2O3 . It is a derivative of boronic acid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to a carbonyl group linked to a 4-methylpiperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.09 . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Metabolism and Anticancer Activity :
- A study by (Jiang et al., 2007) explored the metabolism of a compound related to (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid in rat bile. This compound exhibited significant in vivo and in vitro anticancer activity and low toxicity.
Applications in Nanotechnology :
- (Mu et al., 2012) discussed the use of phenyl boronic acids, similar in structure to the compound , in nanotechnology. They were used for saccharide recognition and in modifying the optical properties of carbon nanotubes.
Synthesis and Spectroscopic Properties :
- Research by (Akiyama et al., 1989) focused on the synthesis and spectroscopic properties of compounds related to (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid. These findings contribute to the understanding of the chemical properties and potential applications of such compounds.
Asymmetric Synthesis in Medicine :
- (Cvetovich et al., 1996) reported on the asymmetric synthesis of a human leukocyte elastase inhibitor, highlighting the significance of compounds like (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid in medicinal chemistry.
Boron Chemistry and Nanostructure Interaction :
- The study by (Barras et al., 2016) demonstrated the use of boronic acid-functionalized carbon nanodots in interfering with viral entry, showcasing the potential biomedical applications of boronic acid derivatives.
Synthesis and Characterization of Complex Compounds :
- Research by (Mancilla et al., 1994) involved the synthesis and characterization of boronic acid derivatives, providing insights into the complex chemistry of boronic acids and their potential uses.
Boronic Acid Catalysis :
- (Hashimoto et al., 2015) presented a boronic acid-catalyzed reaction, indicating the catalytic versatility of boronic acids in organic chemistry.
Safety and Hazards
Mechanism of Action
Boronic acids
are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, and have found use in a variety of biological applications .
Piperazines
, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine itself is a valuable building block in the pharmaceutical industry. For example, it is a core moiety in many drugs such as antipsychotics and antihistamines .
Biochemical Analysis
Biochemical Properties
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. The boronic acid group in the compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes. Additionally, the piperazine ring enhances the compound’s binding affinity to various biomolecules, including proteins and enzymes, further broadening its biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving protease-activated receptors. By inhibiting serine proteases, it can modulate downstream signaling events, affecting gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting protease-mediated signaling pathways, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This interaction inhibits the enzyme’s catalytic activity, preventing substrate cleavage and subsequent downstream signaling. The compound’s piperazine ring further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in protease signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Its inhibitory effects on serine proteases can diminish over time due to reversible binding, necessitating periodic replenishment in experimental setups. Long-term studies have shown that this compound can maintain its efficacy in inhibiting protease activity, provided it is stored and handled appropriately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits serine proteases without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in vital organs. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity. These findings underscore the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to protease inhibition. The compound interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and clearance from the body. Additionally, this compound can affect metabolic flux by modulating the activity of proteases involved in metabolic regulation. These interactions can influence metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic proteases and other biomolecules. Targeting signals and post-translational modifications can direct this compound to specific organelles, such as the endoplasmic reticulum and lysosomes, enhancing its efficacy in inhibiting protease activity within these compartments .
Properties
IUPAC Name |
[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3.ClH/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18;/h2-4,9,17-18H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOCKSJONHMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657197 | |
Record name | [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-92-3 | |
Record name | Boronic acid, B-[3-[(4-methyl-1-piperazinyl)carbonyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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